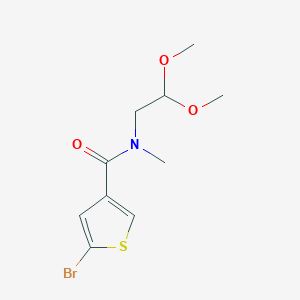
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is characterized by the presence of a bromine atom, a dimethoxyethyl group, and a methyl group attached to the thiophene ring, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide typically involves the bromination of a thiophene precursor followed by the introduction of the dimethoxyethyl and methyl groups. One common synthetic route is as follows:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Dimethoxyethylation: The brominated thiophene is then reacted with 2,2-dimethoxyethanol in the presence of a base such as sodium hydride to introduce the dimethoxyethyl group.
Methylation: Finally, the compound is methylated using methyl iodide and a base like potassium carbonate to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the carbonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives and reduced carbonyl compounds.
科学的研究の応用
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the dimethoxyethyl group can influence the compound’s binding affinity and selectivity towards its targets. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine: Similar in structure but with a pyrimidine ring instead of a thiophene ring.
5-Bromo-2-methylthiophene: Lacks the dimethoxyethyl group and the carboxamide functionality.
N-(2,2-Dimethoxyethyl)-N-methylthiophene-3-carboxamide: Lacks the bromine atom.
Uniqueness
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide is unique due to the combination of the bromine atom, dimethoxyethyl group, and carboxamide functionality on the thiophene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H14BrNO3S |
|---|---|
分子量 |
308.19 g/mol |
IUPAC名 |
5-bromo-N-(2,2-dimethoxyethyl)-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(5-9(14-2)15-3)10(13)7-4-8(11)16-6-7/h4,6,9H,5H2,1-3H3 |
InChIキー |
XAOJMKKCLXLLIC-UHFFFAOYSA-N |
正規SMILES |
CN(CC(OC)OC)C(=O)C1=CSC(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


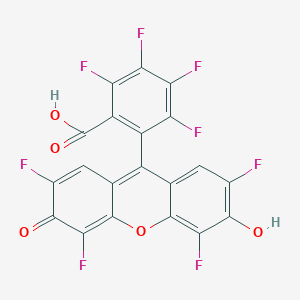
![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
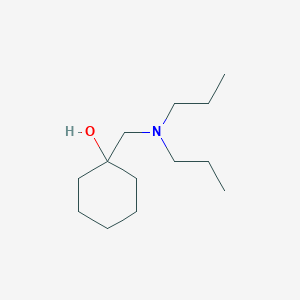
![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
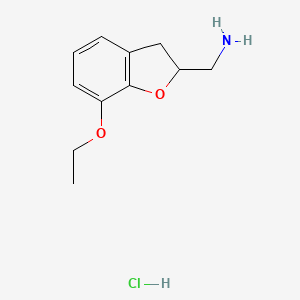
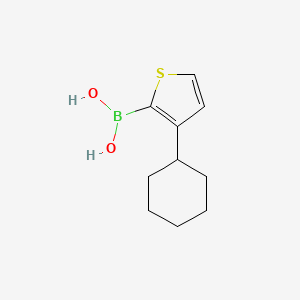
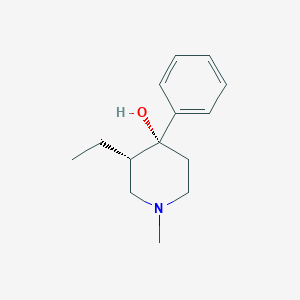
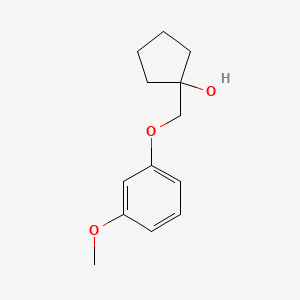
![2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid](/img/structure/B13342516.png)
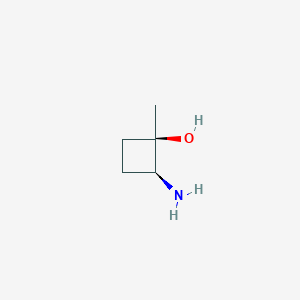
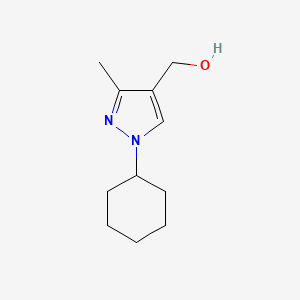
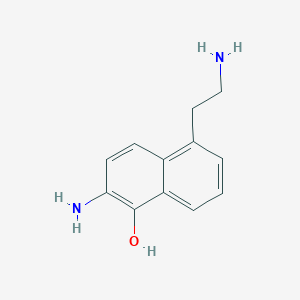
![1-(4-Hydroxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13342545.png)

